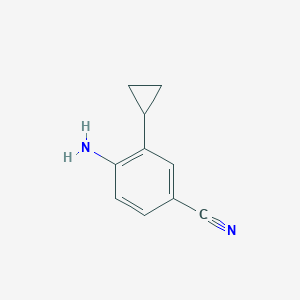

4-Amino-3-cyclopropylbenzonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-amino-3-cyclopropylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2/c11-6-7-1-4-10(12)9(5-7)8-2-3-8/h1,4-5,8H,2-3,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODVFCHGIUDBMQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=C(C=CC(=C2)C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

787528-17-0 | |

| Record name | 4-amino-3-cyclopropylbenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

The Significance of Benzonitrile Derivatives in Synthetic Organic Chemistry

Benzonitrile (B105546) and its derivatives are a well-established class of compounds in organic chemistry, characterized by a cyano (-C≡N) group attached to a benzene (B151609) ring. nih.gov The cyano group is a powerful and versatile functional group, contributing significantly to the reactivity and utility of the parent molecule. researchgate.net It can participate in a wide array of chemical transformations, serving as a precursor to amines, amides, carboxylic acids, and ketones, thus providing a gateway to a diverse range of other functionalized molecules. nih.govresearchgate.net

The benzonitrile moiety is not only a valuable synthetic intermediate but is also a key structural component found in numerous biologically active compounds and pharmaceuticals. google.comnih.gov Its ability to act as a hydrogen bond acceptor and its metabolic stability make it a desirable feature in drug design. google.com For instance, benzonitrile derivatives are present in drugs approved by the U.S. Food and Drug Administration (FDA), such as the anti-cancer agents letrozole (B1683767) and alectinib, and the anti-dermatitis drug crisaborole. nih.gov The utility of benzonitriles also extends to materials science and coordination chemistry, where they can act as ligands for transition metals, forming complexes that are themselves useful synthetic intermediates. nih.govgoogle.com

The Role of Cyclopropyl Moieties in Molecular Design and Chemical Transformation

The cyclopropyl (B3062369) group, a three-membered carbocyclic ring, is another structural motif of immense interest in medicinal chemistry and molecular design. google.commdpi.comcolab.ws Its incorporation into a molecule can profoundly influence its physicochemical and pharmacological properties. One of the key advantages of the cyclopropyl ring is its ability to introduce conformational rigidity into a molecule. mdpi.comgoogle.com This can be particularly beneficial in drug design, as it helps to pre-organize the molecule into a conformation that is favorable for binding to its biological target, which can lead to enhanced potency and selectivity. colab.ws

Furthermore, the cyclopropyl group is often used to improve the metabolic stability of a compound. colab.wsgoogle.com The C-H bonds in a cyclopropyl ring are stronger than those in a typical alkyl chain, making them less susceptible to oxidative metabolism by enzymes such as cytochrome P450s. google.com This can lead to a longer half-life and improved pharmacokinetic profile for a drug candidate. The cyclopropyl group can also modulate a molecule's lipophilicity and pKa, further underscoring its role as a valuable tool for fine-tuning the properties of a lead compound in the drug discovery process. mdpi.com The unique electronic properties of the cyclopropyl ring, with its enhanced π-character, also allow it to participate in specific chemical transformations, expanding its utility in synthetic organic chemistry. colab.ws

An Overview of Research Trajectories for 4 Amino 3 Cyclopropylbenzonitrile

Direct Synthetic Approaches to this compound

Direct approaches to this compound aim to assemble the molecule with minimal synthetic steps, focusing on the efficient formation of key carbon-carbon and carbon-nitrogen bonds.

Amination Reactions for Benzonitrile Scaffolds

While direct amination of a pre-formed 3-cyclopropylbenzonitrile (B3053499) scaffold at the C4 position is a conceptually straightforward approach, literature primarily points towards the introduction of the amino group at an earlier stage of the synthesis. One common strategy involves the reduction of a nitro group, which is often introduced via electrophilic nitration. For instance, a related synthesis of 4-Amino-3-(tert-butyl)benzonitrile involves the nitration of 4-tert-butylbenzonitrile, followed by reduction of the newly introduced nitro group at the 3-position to an amine. This reduction can be achieved using various reagents, such as hydrogen gas with a palladium catalyst or iron powder in an acidic medium.

Another powerful method for the formation of aryl amines is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction allows for the formation of carbon-nitrogen bonds between an aryl halide and an amine. google.com While direct application to form this compound from a hypothetical 4-halo-3-cyclopropylbenzonitrile is plausible, specific examples for this exact transformation are not prevalent in the reviewed literature.

Introduction of the Cyclopropyl Group via Cross-Coupling Strategies

The introduction of the cyclopropyl moiety onto the benzonitrile ring is a critical step in the synthesis of the target molecule. Cross-coupling reactions, particularly the Suzuki-Miyaura coupling, have emerged as a powerful tool for this transformation.

The Suzuki-Miyaura coupling reaction is a palladium-catalyzed cross-coupling of an organoboron compound with an organic halide or triflate. organic-chemistry.orglibretexts.org This method is widely used for the formation of carbon-carbon bonds and has been successfully applied to the synthesis of aryl cyclopropanes.

A plausible and documented synthetic route to this compound involves the Suzuki-Miyaura coupling of a suitably substituted aryl halide with a cyclopropylboron species. A key starting material for this approach is 4-amino-3-halobenzonitrile, such as 4-amino-3-bromobenzonitrile (B1270737) or 4-amino-3-iodobenzonitrile.

The general conditions for such a coupling reaction typically involve a palladium catalyst, such as Pd(PPh₃)₄ or a combination of a palladium source like Pd(OAc)₂ with a phosphine (B1218219) ligand, a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄), and a suitable solvent system, which can be a mixture of an organic solvent and water. organic-chemistry.orgnih.gov

A representative, though not specific to the exact target, synthesis of a related compound, 4-Amino-3-(tert-butyl)benzonitrile, utilizes a Suzuki-Miyaura coupling between 4-amino-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile and a tert-butyl halide derivative. This suggests a similar strategy where 4-amino-3-halobenzonitrile is coupled with a cyclopropylboronic acid or its ester derivative to yield this compound.

| Reactant A | Reactant B | Catalyst/Ligand | Base | Solvent | Product |

| 4-Amino-3-halobenzonitrile | Cyclopropylboronic acid or ester | Pd(PPh₃)₄ or Pd(OAc)₂/phosphine ligand | K₂CO₃, Cs₂CO₃, or K₃PO₄ | Organic solvent/water | This compound |

| 4-Amino-3-(boronic acid or ester)benzonitrile | Cyclopropyl halide | Pd(PPh₃)₄ or Pd(OAc)₂/phosphine ligand | K₂CO₃, Cs₂CO₃, or K₃PO₄ | Organic solvent/water | This compound |

Besides the Suzuki-Miyaura coupling, other cross-coupling reactions can be envisioned for the introduction of the cyclopropyl group. The Simmons-Smith reaction, for example, is a classic method for the cyclopropanation of alkenes. youtube.com A synthetic strategy could therefore involve the preparation of 4-amino-3-vinylbenzonitrile, which could then be subjected to Simmons-Smith conditions (typically involving diiodomethane (B129776) and a zinc-copper couple) to form the cyclopropyl ring.

Multistep Synthetic Routes Involving Functional Group Interconversions

Multistep syntheses offer greater flexibility in constructing complex molecules like this compound by allowing for the sequential introduction and modification of functional groups.

Nitrile Group Formation and Manipulation

The nitrile group is a key functional moiety in the target molecule and can be introduced at various stages of the synthesis. One common method for the synthesis of aromatic nitriles is the Sandmeyer reaction, where a primary aromatic amine is converted to a diazonium salt, which is then displaced by a cyanide nucleophile. researchgate.net

A plausible multistep synthesis could start from a precursor molecule containing the amino and cyclopropyl groups, which is then converted to the final product by introducing the nitrile functionality. For instance, one could envision a route starting from 3-cyclopropyl-4-nitroaniline. The nitro group could be reduced to an amino group, followed by diazotization and cyanation to yield this compound.

Alternatively, the nitrile group can be formed through the dehydration of a primary amide. A synthetic sequence could therefore involve the preparation of 4-amino-3-cyclopropylbenzamide, which is then dehydrated using a suitable reagent like thionyl chloride (SOCl₂) or phosphorus pentoxide (P₂O₅) to afford the desired nitrile.

The synthesis of the precursor 4-amino-3-cyclopropylbenzamide could itself be a multistep process. For example, starting from a commercially available material like 4-amino-3-bromobenzoic acid, a Suzuki-Miyaura coupling could introduce the cyclopropyl group. The resulting 4-amino-3-cyclopropylbenzoic acid could then be converted to the corresponding amide, which upon dehydration would yield this compound.

The table below outlines a potential multistep synthetic pathway:

| Starting Material | Reagents and Conditions | Intermediate 1 | Reagents and Conditions | Intermediate 2 | Reagents and Conditions | Product |

| 4-Amino-3-bromobenzoic acid | Cyclopropylboronic acid, Pd catalyst, base | 4-Amino-3-cyclopropylbenzoic acid | 1. SOCl₂ or oxalyl chloride 2. NH₃ | 4-Amino-3-cyclopropylbenzamide | Dehydrating agent (e.g., P₂O₅, SOCl₂) | This compound |

An in-depth examination of the synthetic approaches for producing this compound reveals a landscape of classic organic reactions and modern catalytic strategies. The assembly of this specific molecular architecture, featuring an aniline, a nitrile, and a cyclopropane (B1198618) ring on a benzene core, requires careful strategic planning in the introduction and manipulation of its key functional groups. This article delves into the methodologies for constructing this compound, with a focus on catalytic systems and considerations for industrial-scale production.

4 Amino 3 Cyclopropylbenzonitrile As a Versatile Synthetic Building Block

Construction of Complex Organic Scaffolds

The strategic positioning of reactive functional groups in 4-Amino-3-cyclopropylbenzonitrile makes it an ideal starting material for the synthesis of complex organic scaffolds, which form the core of many biologically active molecules. The amino group can readily undergo diazotization followed by various coupling reactions, while the nitrile group can be hydrolyzed, reduced, or participate in cycloaddition reactions. The cyclopropyl (B3062369) group, beyond its steric influence, can also participate in ring-opening reactions under specific conditions, further expanding its synthetic utility.

A prime example of its application is in the synthesis of kinase inhibitors. The pyrazolo[3,4-d]pyrimidine core is a well-established pharmacophore in numerous kinase inhibitors. nih.gov The synthesis of such scaffolds can be envisioned starting from this compound, where the o-amino-nitrile functionality is perfectly poised for the construction of the fused pyrimidine (B1678525) ring.

Precursor in the Synthesis of Functionalized Benzonitrile (B105546) Derivatives

The inherent reactivity of the amino and nitrile groups allows for the straightforward conversion of this compound into a wide array of substituted benzonitrile derivatives. The amino group can be acylated, alkylated, or transformed into other nitrogen-containing functionalities. For instance, reaction with various acid chlorides or anhydrides can yield a series of N-acylated derivatives, while reactions with alkyl halides can produce secondary or tertiary amines.

Furthermore, the nitrile group can be hydrolyzed to the corresponding carboxylic acid or converted to a tetrazole ring, a common bioisostere for a carboxylic acid in medicinal chemistry. These transformations provide access to a diverse library of compounds with varied electronic and steric properties, which is invaluable in structure-activity relationship (SAR) studies during drug discovery.

Application in Heterocyclic Chemistry

The ortho-amino-nitrile motif present in this compound is a classical precursor for the synthesis of a variety of heterocyclic systems. This arrangement is particularly well-suited for the construction of fused pyrimidine rings, as seen in the formation of pyrazolo[3,4-d]pyrimidines.

The general synthetic strategy involves the condensation of the amino group with a suitable one-carbon synthon, such as formamide (B127407) or a formic acid equivalent, followed by intramolecular cyclization of the resulting intermediate onto the nitrile group. This approach provides a convergent and efficient route to these important heterocyclic cores. While specific examples directly employing this compound in the literature are not abundant, the established reactivity patterns of o-aminonitriles strongly support its potential in this area. The synthesis of various N4-substituted 4-aminopyrazolo[3,4-d]pyrimidines has been reported, highlighting the versatility of the amino group in these scaffolds for further functionalization.

Role in Regioselective C-H Bond Functionalization Strategies

The field of C-H bond functionalization has revolutionized synthetic chemistry by offering a more atom- and step-economical approach to the modification of organic molecules. The presence of both an amino group and a nitrile group on the aromatic ring of this compound can influence the regioselectivity of C-H functionalization reactions.

Structure Reactivity Relationships and Mechanistic Insights in 4 Amino 3 Cyclopropylbenzonitrile Chemistry

Impact of the Cyclopropyl (B3062369) Group on Aromatic Reactivity and Stereocontrol

The cyclopropyl group, despite being a saturated alkyl system, exerts a profound influence on the reactivity of the adjacent aromatic ring in 4-Amino-3-cyclopropylbenzonitrile. Due to significant angle strain, the carbon-carbon bonds within the cyclopropyl ring possess a higher degree of p-orbital character than typical sp3-hybridized carbons. This allows the cyclopropyl group to behave in a manner analogous to a carbon-carbon double bond, capable of engaging in conjugation with the aromatic π-system. stackexchange.comwikipedia.org

This unique electronic nature allows the cyclopropyl group to act as a good π-electron donor through hyperconjugation, which can stabilize adjacent carbocations or electron-deficient centers that may form during electrophilic aromatic substitution reactions. wikipedia.org This donation of electron density into the benzene (B151609) ring influences the regioselectivity of incoming electrophiles. Furthermore, the specific alignment of the cyclopropyl ring relative to the aromatic plane can be a critical factor in directing the stereochemical outcome of certain reactions, offering a potential element for stereocontrol. chemistryworld.com The interaction between the C-H bonds of a substituent and an aromatic ring (a CH-π interaction) can stabilize transition states, thereby influencing the stereoselectivity of reactions. nih.gov

Electronic and Steric Influences of Amino and Nitrile Functionalities

The reactivity of the this compound core is further modulated by the powerful and opposing electronic effects of the amino (-NH2) and nitrile (-CN) groups.

Amino Group (-NH2): The amino group at the C-4 position is a potent activating group. Through the resonance effect, the lone pair of electrons on the nitrogen atom is delocalized into the aromatic ring, significantly increasing the electron density, particularly at the ortho and para positions relative to it.

Nitrile Group (-CN): Conversely, the nitrile group at the C-1 position is a strong deactivating group. It is highly electronegative and withdraws electron density from the aromatic ring through both inductive and resonance effects. nih.govlibretexts.org This withdrawal of electrons makes the aromatic ring less susceptible to electrophilic attack.

The interplay between the electron-donating amino group and the electron-withdrawing nitrile group creates a "push-pull" system. The strong activating effect of the amino group dominates, making the ring more nucleophilic than unsubstituted benzonitrile (B105546). However, the nitrile group's deactivating nature tempers this reactivity. The positions ortho and meta to the amino group (C-3 and C-5) are the most activated sites for electrophilic substitution.

Sterically, the linear geometry of the nitrile group presents a minimal spatial hindrance. libretexts.org The amino group is also relatively small. The bulkier cyclopropyl group at the C-3 position provides the most significant steric shield, potentially directing incoming reagents to the less hindered C-5 position.

Mechanistic Studies of Key Transformation Pathways

While specific, detailed mechanistic studies for this compound are not extensively documented in publicly available literature, its transformation pathways can be understood through established mechanisms for related aminobenzonitriles. A key reaction type for aminobenzonitriles involves the nucleophilic character of the amino group and the electrophilic nature of the nitrile carbon.

For instance, in reactions like the synthesis of polysubstituted quinolines from 2-aminobenzonitriles and ynones, a proposed mechanism involves a base-promoted, transition-metal-free pathway. cardiff.ac.uk This process is initiated by the deprotonation of the amino group, which then acts as a nucleophile in an aza-Michael addition to the ynone. cardiff.ac.uk This is followed by an intramolecular cyclization (annulation) onto the nitrile group, leading to a reactive intermediate that subsequently aromatizes to form the final quinoline product. cardiff.ac.uk

The nitrile group itself can undergo several characteristic transformations:

Hydrolysis: Under acidic or basic conditions, the nitrile can be hydrolyzed to a carboxylic acid, proceeding through an amide intermediate. libretexts.orgopenstax.org

Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH4) can reduce the nitrile to a primary amine (R-CH2NH2). libretexts.orgopenstax.org

Reaction with Organometallics: Grignard reagents or organolithium compounds can attack the electrophilic carbon of the nitrile. Subsequent hydrolysis of the intermediate imine yields a ketone. libretexts.orgopenstax.org

Comparative Analysis with Structurally Related Benzonitrile Derivatives

The unique properties of the cyclopropyl substituent become evident when this compound is compared with analogs bearing different groups at the C-3 position.

Comparison with Methyl and Ethyl Analogs (e.g., 4-Amino-3-methylbenzonitrile, 4-Amino-3-ethylbenzonitrile)

Replacing the cyclopropyl group with simple alkyl groups like methyl or ethyl allows for an analysis of electronic and steric differences.

Electronic Effects: Methyl and ethyl groups are weak electron-donating groups through an inductive effect. The cyclopropyl group, however, can donate electron density via a more effective conjugative mechanism, as discussed earlier. This suggests that the aromatic ring in the cyclopropyl derivative is likely more activated towards electrophilic attack than in its methyl or ethyl counterparts.

Steric Effects: The ethyl group is generally considered to have a greater steric footprint than the methyl group. The cyclopropyl group's steric profile is unique; while compact, its rigid, planar-like face can exert a significant steric influence on the adjacent positions.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) |

|---|---|---|---|---|

| This compound | 787528-17-0 | C10H10N2 | 158.20 | N/A |

| 4-Amino-3-methylbenzonitrile | 78881-21-7 | C8H8N2 | 132.16 sigmaaldrich.com | N/A |

| 4-Amino-3-ethylbenzonitrile | 170230-87-2 | C9H10N2 | 146.19 chemdad.com | 58-61 chemdad.com |

Comparison with Halogenated Analogs (e.g., 4-Amino-3-fluorobenzonitrile, 4-Amino-3-chlorobenzonitrile)

Halogens introduce a different set of electronic properties, exhibiting both inductive electron withdrawal and resonance electron donation.

Electronic Effects: Fluorine and chlorine are highly electronegative and strongly withdraw electron density through the inductive effect, deactivating the ring. However, they can also donate electron density via resonance, acting as ortho-para directors. In the context of the already present powerful activating amino group, the net effect of the halogen is a general deactivation compared to the unsubstituted 4-aminobenzonitrile, but the directing effects remain complex. The electron-donating cyclopropyl group provides a stark contrast, activating the ring relative to the halogenated analogs.

Steric Effects: The atomic radius increases from fluorine to chlorine, leading to a corresponding increase in steric bulk. This can influence the accessibility of adjacent sites for chemical reactions.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) |

|---|---|---|---|---|

| This compound | 787528-17-0 | C10H10N2 | 158.20 | N/A |

| 4-Amino-3-fluorobenzonitrile | 63069-50-1 | C7H5FN2 | 136.13 nih.gov | 86.0 - 90.0 tcichemicals.com |

| 4-Amino-3-chlorobenzonitrile | 21803-75-8 | C7H5ClN2 | 152.58 nih.govsigmaaldrich.com | 102-105 sigmaaldrich.com |

Advanced Spectroscopic and Analytical Methodologies in the Study of 4 Amino 3 Cyclopropylbenzonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules like 4-Amino-3-cyclopropylbenzonitrile. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the carbon-hydrogen framework of a molecule.

In the case of this compound, ¹H NMR and ¹³C NMR are the primary techniques used. The ¹H NMR spectrum would reveal distinct signals for the aromatic protons, the amino group protons, and the protons of the cyclopropyl (B3062369) ring. The chemical shifts, splitting patterns (multiplicity), and integration values of these signals provide precise information about the connectivity and chemical environment of each proton. For instance, the aromatic protons would likely appear as doublets or multiplets in the downfield region of the spectrum, while the cyclopropyl protons would exhibit complex splitting patterns in the upfield region.

Table 1: Predicted ¹H NMR and ¹³C NMR Data for this compound (Illustrative)

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH | 7.0 - 8.0 | 110 - 150 |

| Amino NH₂ | 4.0 - 6.0 | - |

| Cyclopropyl CH | 0.5 - 2.0 | 5 - 20 |

| Cyclopropyl CH₂ | 0.5 - 1.5 | 5 - 15 |

| Nitrile C≡N | - | 115 - 125 |

| Aromatic C-NH₂ | - | 140 - 160 |

| Aromatic C-CN | - | 90 - 110 |

| Aromatic C-Cyclopropyl | - | 120 - 140 |

Note: This table is illustrative and based on general chemical shift ranges for similar functional groups. Actual experimental values may vary.

Mass Spectrometry (MS) Techniques for Compound Identification and Purity Assessment

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. When coupled with liquid chromatography (LC-MS) or ultra-performance liquid chromatography (UPLC-MS), it becomes a highly sensitive method for identifying and quantifying compounds in complex mixtures. nih.govnih.gov

For this compound, LC-MS analysis would provide a precise measurement of its molecular weight. The mass spectrum would show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the exact mass of the compound. High-resolution mass spectrometry (HRMS) can further provide the elemental composition, confirming the molecular formula C₁₀H₁₀N₂.

The fragmentation pattern observed in the mass spectrum can also offer structural information. The molecule may fragment in predictable ways, with the loss of the amino group, the cyclopropyl group, or the nitrile group, leading to characteristic fragment ions. This fragmentation data serves as a fingerprint for the compound, aiding in its identification.

UPLC-MS/MS, a tandem mass spectrometry technique, offers even greater specificity and sensitivity. lcms.czwaters.com In this method, the parent ion is selected and fragmented, and the resulting daughter ions are analyzed. This is particularly useful for quantifying the compound in complex matrices and for impurity profiling. The development of rapid UPLC-MS/MS methods allows for high-throughput analysis, which is valuable in various research contexts. lcms.cz

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic structure of a molecule by measuring its absorption of UV and visible light. researchgate.net The absorption of light corresponds to the excitation of electrons from lower to higher energy orbitals.

The UV-Vis spectrum of this compound is expected to show characteristic absorption bands arising from π → π* transitions within the benzene (B151609) ring and the nitrile group. The presence of the amino group, an auxochrome, is likely to cause a red shift (bathochromic shift) in the absorption maxima compared to unsubstituted benzonitrile (B105546). The cyclopropyl group may have a minor influence on the electronic transitions.

Studies on similar molecules, such as those containing amino and other functional groups on a benzene ring, have shown that the position and intensity of the absorption bands are sensitive to the electronic nature and position of the substituents. researchgate.net The UV-Vis spectrum can therefore be used to confirm the presence of the conjugated system and to study the electronic interactions between the different functional groups. While proteins are much larger molecules, the principles of how amino acid side chains contribute to UV absorption can be conceptually related to how substituents on a benzene ring affect its spectrum. nih.govrsc.orgnih.gov

Table 2: Expected UV-Vis Absorption Data for this compound in a Suitable Solvent (Illustrative)

| Transition Type | Expected λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |

| π → π* (Benzene Ring) | 250 - 300 | High |

| n → π* (Nitrile Group) | ~280 | Low |

Note: This table is illustrative. The exact λmax and ε values depend on the solvent and the specific electronic interactions within the molecule.

Elemental Analysis for Empirical Formula Determination

Elemental analysis is a fundamental analytical technique that determines the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. This data is used to calculate the empirical formula of the substance. For a newly synthesized compound like this compound, elemental analysis provides crucial evidence for its composition.

The experimentally determined percentages of carbon, hydrogen, and nitrogen are compared with the theoretical values calculated from the proposed molecular formula (C₁₀H₁₀N₂). A close agreement between the experimental and theoretical values provides strong support for the assigned formula. This technique is often used in conjunction with mass spectrometry to move from the empirical formula to the molecular formula. The structures of various synthesized compounds are often established based on spectral data including elemental analyses. researchgate.net

Table 3: Theoretical Elemental Composition of this compound (C₁₀H₁₀N₂)

| Element | Atomic Mass | Number of Atoms | Total Mass | Percentage |

| Carbon (C) | 12.01 | 10 | 120.1 | 75.92% |

| Hydrogen (H) | 1.01 | 10 | 10.1 | 6.37% |

| Nitrogen (N) | 14.01 | 2 | 28.02 | 17.71% |

| Total | 158.23 | 100.00% |

Chromatographic Methods (HPLC, UPLC) for Separation and Quantification

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are powerful separation techniques used to separate, identify, and quantify the components of a mixture. sielc.com These methods are essential for assessing the purity of this compound and for quantifying it in various samples.

In a typical reversed-phase HPLC or UPLC method, the compound is passed through a column packed with a nonpolar stationary phase, and a polar mobile phase is used for elution. sielc.com The retention time of the compound, the time it takes to travel through the column, is a characteristic property that can be used for its identification. The area under the chromatographic peak is proportional to the concentration of the compound, allowing for accurate quantification.

UPLC systems, which use smaller particle sizes in the column, offer higher resolution, faster analysis times, and greater sensitivity compared to traditional HPLC. nih.govwaters.comlcms.cz These methods can be optimized by adjusting parameters such as the mobile phase composition, flow rate, and column temperature to achieve the best separation. For instance, a gradient elution, where the mobile phase composition is changed over time, can be used to effectively separate the target compound from any impurities. The use of a mass spectrometer as a detector (LC-MS or UPLC-MS) further enhances the specificity and sensitivity of the analysis. waters.com

X-ray Crystallography for Solid-State Structural Analysis

The process involves irradiating a crystal with X-rays and analyzing the resulting diffraction pattern. nih.gov This pattern is then used to generate an electron density map, from which the positions of the atoms in the crystal lattice can be determined. The resulting crystal structure provides an unambiguous confirmation of the molecular connectivity and stereochemistry.

Furthermore, X-ray crystallography reveals information about the packing of molecules in the crystal, including intermolecular interactions such as hydrogen bonding. For this compound, hydrogen bonding involving the amino group is expected to play a significant role in the crystal packing. The analysis of crystal structures of similar molecules often reveals details about intermolecular interactions and molecular packing. mdpi.comnih.gov

Theoretical and Computational Chemistry Studies of 4 Amino 3 Cyclopropylbenzonitrile

Quantum Chemical Calculations (e.g., DFT Studies) for Electronic Structure Analysis

Density Functional Theory (DFT) has become a principal method for the electronic structure analysis of organic molecules. For 4-Amino-3-cyclopropylbenzonitrile, DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can elucidate the distribution of electron density, molecular orbital energies, and key electronic parameters.

Detailed analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial. The HOMO is typically localized on the electron-donating amino group and the phenyl ring, indicating the regions most susceptible to electrophilic attack. Conversely, the LUMO is generally centered on the electron-withdrawing benzonitrile (B105546) moiety, highlighting the sites for nucleophilic attack. The energy gap between the HOMO and LUMO is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity.

Furthermore, these calculations can determine various global reactivity descriptors, which provide a quantitative measure of the molecule's stability and reactivity. These descriptors are calculated from the energies of the HOMO and LUMO.

Table 1: Calculated Electronic Properties of this compound (Exemplary Data)

| Parameter | Value (eV) |

| HOMO Energy | -5.87 |

| LUMO Energy | -1.24 |

| HOMO-LUMO Gap | 4.63 |

| Ionization Potential | 5.87 |

| Electron Affinity | 1.24 |

| Global Hardness | 2.315 |

| Chemical Potential | -3.555 |

| Global Electrophilicity | 2.73 |

Note: These values are illustrative and would be derived from specific DFT calculations.

Investigation of Reaction Mechanisms and Transition States

Computational chemistry is instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the detailed investigation of reaction mechanisms. For this compound, this could involve studying its synthesis or its subsequent reactions. Theoretical calculations can identify the structures of transition states, which are the high-energy intermediates that connect reactants to products.

By calculating the activation energies associated with these transition states, researchers can predict the feasibility and kinetics of a proposed reaction pathway. For instance, in the synthesis of derivatives of this compound, computational models can help to understand the regioselectivity and stereoselectivity of the reactions, guiding the choice of reagents and reaction conditions to optimize the yield of the desired product.

Conformational Analysis of the Cyclopropyl (B3062369) and Amino Moieties

The presence of the cyclopropyl and amino groups introduces conformational flexibility to this compound. The orientation of these groups relative to the phenyl ring can significantly influence the molecule's properties, including its electronic structure and intermolecular interactions.

Conformational analysis, typically performed using computational methods, involves systematically rotating the rotatable bonds and calculating the energy of each resulting conformation. This process identifies the most stable, low-energy conformers. For this compound, the key dihedral angles to consider are those defining the orientation of the cyclopropyl ring and the amino group with respect to the plane of the benzene (B151609) ring. The results of such an analysis can be visualized in a potential energy scan, which plots the relative energy as a function of the dihedral angle.

Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data

Quantum chemical calculations are highly effective in predicting various spectroscopic parameters, which can then be compared with experimental spectra to confirm the molecular structure. For this compound, this includes:

Vibrational Frequencies: Calculations can predict the infrared (IR) and Raman spectra. The computed vibrational frequencies and their corresponding intensities can be correlated with the peaks observed in experimental spectra, aiding in the assignment of vibrational modes to specific functional groups. researchgate.net

NMR Chemical Shifts: The nuclear magnetic resonance (NMR) chemical shifts for ¹H and ¹³C can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. researchgate.net These predicted shifts are valuable for interpreting experimental NMR spectra and confirming the connectivity of the atoms.

Electronic Spectra: Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis). researchgate.net The calculated excitation energies and oscillator strengths correspond to the absorption maxima and intensities in the experimental spectrum, providing insight into the electronic transitions within the molecule.

Table 2: Predicted vs. Experimental Spectroscopic Data for this compound (Hypothetical)

| Spectroscopic Data | Predicted Value | Experimental Value |

| C≡N Stretch (IR) | 2225 cm⁻¹ | 2220 cm⁻¹ |

| N-H Symmetric Stretch (IR) | 3350 cm⁻¹ | 3345 cm⁻¹ |

| ¹³C Chemical Shift (CN) | 118 ppm | 119 ppm |

| ¹H Chemical Shift (NH₂) | 4.5 ppm | 4.6 ppm |

| UV-Vis λmax | 295 nm | 298 nm |

Note: These are hypothetical values to illustrate the correlation between predicted and experimental data.

Molecular Dynamics Simulations for Intramolecular Interactions and Solvent Effects

Molecular dynamics (MD) simulations can provide a dynamic picture of this compound, capturing its intramolecular motions and its interactions with the surrounding environment over time. MD simulations are particularly useful for understanding:

Intramolecular Hydrogen Bonding: Simulations can reveal the presence and stability of any intramolecular hydrogen bonds, for example, between the amino group and the nitrogen of the nitrile group.

Solvent Effects: By including explicit solvent molecules in the simulation box, MD can model how the solvent influences the conformation and properties of this compound. This is crucial for understanding its behavior in solution, which is relevant to many of its potential applications. The stability of the molecular structure in a solvent environment can be explored through these simulations. nih.gov

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-amino-3-cyclopropylbenzonitrile, and how can purity be optimized?

- Methodology : Begin with a palladium-catalyzed coupling reaction to introduce the cyclopropyl group to the benzonitrile scaffold. Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is critical to isolate the product. Final purity (>98%) can be verified using HPLC with UV detection at 254 nm . For intermediates like cyclopropane derivatives, ensure anhydrous conditions to prevent hydrolysis of the nitrile group .

Q. How should researchers characterize the structural integrity of this compound?

- Analytical Workflow :

NMR Spectroscopy : Use - and -NMR to confirm substitution patterns (e.g., cyclopropyl protons at δ 0.5–1.5 ppm, aromatic protons near δ 7.0–8.0 ppm) .

Mass Spectrometry : High-resolution MS (HRMS) ensures accurate molecular ion detection (e.g., [M+H] for CHN: calc. 177.10, obs. 177.09) .

FT-IR : Validate the presence of nitrile (C≡N stretch ~2220 cm) and primary amine (N-H stretches ~3350 cm) .

Q. What are the solubility and stability considerations for this compound in experimental settings?

- Solubility : Limited aqueous solubility (logP ~2.5); use polar aprotic solvents (DMSO, DMF) for stock solutions. Co-solvents like PEG-400 can enhance solubility in biological assays .

- Stability : Store at 2–8°C in amber vials to prevent photodegradation. Avoid prolonged exposure to moisture to preserve the nitrile group .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound analogs?

- Strategy :

Orthogonal Assays : Compare results from enzyme inhibition assays (e.g., kinase profiling) with cellular viability assays (e.g., MTT) to distinguish direct target effects from off-target toxicity .

Structural-Activity Relationship (SAR) : Synthesize derivatives (e.g., chloro- or methyl-substituted analogs) to isolate substituent effects. Use molecular docking to predict binding interactions with target proteins .

Data Cross-Validation : Replicate studies under standardized conditions (pH, temperature) and reference PubChem/CAS datasets for consistency .

Q. What computational methods are suitable for predicting the pharmacokinetic properties of this compound?

- Approach :

ADMET Prediction : Use tools like SwissADME to estimate permeability (e.g., Blood-Brain Barrier penetration) and cytochrome P450 interactions .

Molecular Dynamics (MD) : Simulate interactions with lipid bilayers to assess membrane permeability. Validate with experimental logD values .

Quantum Mechanics (QM) : Calculate partial charges and electrostatic potentials to optimize synthetic routes for derivatives .

Q. How can researchers address discrepancies in cytotoxicity profiles across cell lines?

- Troubleshooting Steps :

Cell Line Authentication : Verify species origin (e.g., human vs. murine) and genetic stability via STR profiling.

Assay Optimization : Standardize cell density, serum concentration, and incubation time. Include positive controls (e.g., doxorubicin) to calibrate response thresholds .

Mechanistic Profiling : Use transcriptomics or proteomics to identify off-target pathways (e.g., apoptosis vs. necrosis markers) .

Q. What strategies are effective for scaling up synthesis without compromising yield?

- Process Chemistry :

Catalyst Screening : Test Pd(OAc)/XPhos systems for improved turnover in cyclopropane coupling reactions .

Flow Chemistry : Implement continuous-flow reactors to enhance reaction control and reduce byproduct formation .

Quality-by-Design (QbD) : Use DOE (Design of Experiments) to optimize temperature, solvent ratios, and reaction time .

Data Management & Compliance

Q. How should researchers document and share data for reproducibility?

- Best Practices :

Metadata Annotation : Include CAS RN (if available), synthetic protocols, and instrument parameters (e.g., NMR spectrometer frequency) .

Public Repositories : Deposit raw data in open-access platforms (e.g., Zenodo, Figshare) under CC-BY licenses, adhering to FAIR principles .

Safety Compliance : Reference SDS guidelines for handling nitriles (e.g., PPE requirements: gloves, face shields) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.